(-)-Bisdechlorogeodin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

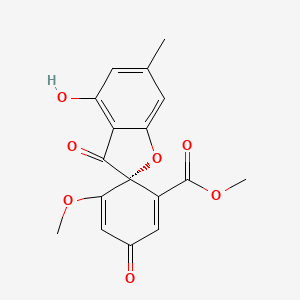

(-)-bisdechlorogeodin is a bisdechlorogeodin. It is an enantiomer of a (+)-bisdechlorogeodin.

Aplicaciones Científicas De Investigación

Biological Activities

Research has demonstrated that (-)-bisdechlorogeodin exhibits potent cytotoxicity against various cancer cell lines, including human acute lymphatic leukemia cells (CCRF-CEM), with an IC50 value of approximately 0.46 µM . This cytotoxic effect is attributed to its ability to interact with cellular targets, leading to apoptosis in cancer cells. Additionally, studies have indicated its antimicrobial and antifungal properties, making it a promising candidate for developing new antifungal agents.

Anticancer Research

- Mechanism of Action : The cytotoxic properties of this compound are primarily linked to its interaction with cellular pathways that regulate cell growth and apoptosis. Research indicates that it may induce cell cycle arrest and promote programmed cell death in cancerous cells .

- Case Studies : In vitro studies have shown significant cytotoxic effects against various cancer cell lines, suggesting potential applications in targeted cancer therapies.

Antifungal Development

- Target Organisms : this compound has been shown to inhibit the growth of pathogenic fungi, including those resistant to conventional antifungal treatments. Its mechanism involves disrupting fungal cell membranes, which is critical for maintaining cellular integrity .

- Research Findings : A study highlighted its efficacy against Xanthomonas citri, demonstrating its potential as a biocontrol agent in agricultural settings . The compound reduced bacterial lesions significantly in treated plants.

Natural Product Chemistry

- Extraction Techniques : The isolation of this compound from marine-derived fungi involves advanced chromatographic methods. These techniques allow for the purification of bioactive compounds for further biological evaluation.

- Biosynthetic Pathways : Understanding the biosynthetic pathways leading to the formation of this compound can aid in developing synthetic analogs with enhanced efficacy or reduced toxicity.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and biological activities of this compound compared to structurally similar compounds:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Bisphenolic derivative | Antimicrobial, Antioxidant | Enzymatically synthesized |

| Sulochrin | Bisphenolic derivative | Antifungal | Precursor to bisdechlorogeodin |

| Chlorogeodin | Bisphenolic derivative | Antimicrobial | Contains additional chlorine atoms |

| Resveratrol | Polyphenolic compound | Antioxidant, Anti-inflammatory | Widely studied for health benefits |

Análisis De Reacciones Químicas

Hydrolysis of Ester Bonds

(-)-Bisdechlorogeodin contains ester functional groups that are susceptible to hydrolysis. In aqueous environments, these bonds cleave to yield carboxylic acids and alcohols. For example:

Bisdechlorogeodin ester +H2O→Carboxylic Acid+Alcohol

This reaction is accelerated under acidic or basic conditions, with hydrolysis rates dependent on pH and temperature.

Key Observations:

-

Hydrolysis occurs preferentially at sterically accessible ester groups.

-

The reaction alters the compound’s bioavailability by increasing hydrophilicity.

Reduction of Ketone Groups

The ketone moieties in this compound undergo reduction to form secondary alcohols. Common reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation facilitate this transformation:

R C O R +H2catalystR CH OH R

Implications:

-

Reduced derivatives exhibit modified biological activity, often with diminished cytotoxicity compared to the parent compound.

Oxidation of Phenolic Components

Exposure to oxidizing agents (e.g., H2O2) converts phenolic groups in this compound into quinones. This redox process is critical for its interaction with cellular targets:

PhenolOxidantQuinone+H2O

Research Findings:

-

Oxidation enhances the compound’s ability to generate reactive oxygen species (ROS), contributing to its cytotoxic effects.

Enzymatic Transformations

While this compound itself is a product of fungal biosynthesis, related enzymes like sulochrin oxidase catalyze analogous reactions. For instance, sulochrin oxidase converts sulochrin to (+)-bisdechlorogeodin via oxidative coupling :

2textSulochrin+O2→2textBisdechlorogeodin+2textH2O

Note: The (-)-enantiomer’s enzymatic pathways remain less characterized but may involve stereospecific modifications during biosynthesis .

Metal Complexation

This compound forms coordination complexes with transition metals (e.g., Fe3+, Cu2+), altering its solubility and redox behavior:

Bisdechlorogeodin+Mn+→Metal Complex

Applications:

-

Complexation studies aid in understanding its role in chemodynamic therapy and catalytic processes.

Table 2: Enzymatic vs. Chemical Pathways

Stability and Degradation

This compound degrades under prolonged UV exposure or extreme pH, forming fragmented aromatic byproducts. Stability studies recommend storage at -20°C in inert atmospheres.

Propiedades

Número CAS |

59187-35-8 |

|---|---|

Fórmula molecular |

C17H14O7 |

Peso molecular |

330.29 g/mol |

Nombre IUPAC |

methyl (2R)-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate |

InChI |

InChI=1S/C17H14O7/c1-8-4-11(19)14-12(5-8)24-17(15(14)20)10(16(21)23-3)6-9(18)7-13(17)22-2/h4-7,19H,1-3H3/t17-/m1/s1 |

Clave InChI |

JCMPRFCVZKOFIT-QGZVFWFLSA-N |

SMILES |

CC1=CC(=C2C(=C1)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O |

SMILES isomérico |

CC1=CC(=C2C(=C1)O[C@]3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O |

SMILES canónico |

CC1=CC(=C2C(=C1)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.